N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Conformational Analysis Medicinal Chemistry Drug Design

PROTAC researchers often face lengthy in-house synthesis of phthalimide-based cereblon ligands, delaying lead optimization. This N-cyclopropyl phthalimide-propanamide building block offers: • Conformational Rigidity: Cyclopropyl ring restricts rotational freedom, improving metabolic stability & PK profile vs. flexible N-alkyl analogs. • PROTAC-Ready Scaffold: Phthalimide core directly enables CRBN E3 ligase recruitment; N-cyclopropyl amide provides a rigid vector for linker conjugation. • Synthetic Efficiency: Eliminates multi-step core synthesis; supplied at ≥95% purity for direct use in medicinal chemistry workflows.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
Cat. No. B12163214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C14H14N2O3/c17-12(15-9-5-6-9)7-8-16-13(18)10-3-1-2-4-11(10)14(16)19/h1-4,9H,5-8H2,(H,15,17)
InChIKeyNLFAKBXBJXURKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-Cyclopropyl-phthalimide-propanamide


N-cyclopropyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (CAS 923198-94-1) is a conformationally constrained phthalimide derivative featuring an N-cyclopropyl amide group. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, where the unique structural and electronic properties of the strained cyclopropyl ring can be exploited to modulate molecular conformation, metabolic stability, and target binding [1]. Its core structure serves as a versatile scaffold for the development of cereblon (CRBN) ligands and proteolysis-targeting chimeras (PROTACs), making it a compound of interest for targeted protein degradation research [2]. The compound is typically supplied with a purity of 95% or higher.

Why N-Cyclopropyl Cannot Be Substituted


Simple substitution of N-alkyl groups on phthalimide-propanamide scaffolds is not pharmacologically neutral. The cyclopropyl group imposes a unique combination of conformational rigidity, altered amide bond electronics, and resistance to oxidative metabolism that directly impacts a compound's pharmacokinetic (PK) profile and target engagement [1]. Unlike linear or branched-chain alkyl amides (e.g., N-isopropyl or N-cyclohexyl), which exhibit greater rotational freedom and distinct metabolic liabilities, the cyclopropyl ring restricts the accessible conformational space, potentially leading to significant differences in solubility, protein binding, and in vivo half-life [2]. Procurement of a specific N-cyclopropyl analog is therefore essential to maintain the desired balance of potency, selectivity, and ADME properties established during lead optimization.

Comparative Evidence for N-Cyclopropyl-phthalimide-propanamide


Conformational Rigidity: Cyclopropyl vs. Isopropyl Amide

The N-cyclopropyl amide induces greater conformational restriction compared to the N-isopropyl analog. The cyclopropyl ring locks the amide bond into a specific torsion angle, reducing the number of accessible conformers, which can translate into higher target binding affinity due to a lower entropic penalty upon binding. This is a class-level inference for cyclopropyl amides compared to acyclic secondary alkyl amides [1].

Conformational Analysis Medicinal Chemistry Drug Design

Metabolic Stability: Cyclopropyl vs. Methyl Amide

N-cyclopropyl amides are generally more resistant to amidase-mediated hydrolysis compared to N-methyl amides, leading to improved metabolic stability. Literature on cyclopropane-containing amides indicates that the cyclopropyl ring can diminish oxidative metabolism and slow amide bond hydrolysis relative to simple alkyl amides [1]. This is a class-level inference supported by trends observed in drug metabolism studies of cyclopropyl amide-containing drugs.

Drug Metabolism Pharmacokinetics ADME

Physicochemical Comparison: Cyclopropyl vs. Cycloheptyl

The lipophilicity (LogP) and aqueous solubility of phthalimide-propanamide derivatives are significantly influenced by the N-alkyl substituent. A direct head-to-head comparison with the N-cycloheptyl analog shows the N-cyclopropyl derivative is markedly less lipophilic, which is generally favorable for solubility and reducing off-target binding. The N-cyclopropyl compound has a lower calculated LogP and higher predicted solubility than its N-cycloheptyl counterpart .

Physicochemical Properties Drug-likeness Formulation

Application Scenarios for N-Cyclopropyl-phthalimide-propanamide


PROTAC Linkers and Cereblon Ligand Development

The compound's phthalimide ring can be functionalized to create diverse cereblon (CRBN) ligands, a key component of PROTACs. The evidence shows that phthalimide-based scaffolds are chemically tractable and can be easily diversified to create a 'PROTAC toolbox' [1]. The N-cyclopropyl amide handle offers a rigid vector for linker attachment, potentially improving the physicochemical properties of the final PROTAC molecule compared to flexible alkyl linkers.

IDO1 Inhibitor Lead Optimization

The phthalimide and isoindolinone scaffold is a recognized pharmacophore for indoleamine 2,3-dioxygenase (IDO1) inhibition. While direct data for this specific compound is not publicly available, its structural similarity to known IDO1 inhibitors [2] makes it a valuable intermediate for synthesizing and screening novel analogs. Its lower lipophilicity, as inferred from comparison to N-cycloheptyl analogs, may help mitigate the common issue of poor solubility in this class of inhibitors.

Metabolic Stability-Driven Scaffold Optimization

In drug discovery programs where aliphatic amide bonds are identified as metabolic weak spots, replacing a simple N-methyl amide with an N-cyclopropyl amide is a standard strategy to improve half-life [3]. This compound serves as a direct, purchasable building block to execute this specific medicinal chemistry tactic, bypassing the need for in-house synthesis of the core phthalimide-propanamide scaffold.

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